molecular formula C9H9ClFN B13033438 (S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13033438
M. Wt: 185.62 g/mol
InChI Key: XJFMHEBUVOSJBF-VIFPVBQESA-N
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Description

  • “(S)-6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine” is a chiral amine compound with the chemical formula C₉H₉ClFN.
  • It belongs to the class of indane derivatives and contains both a fluorine and a chlorine atom.
  • The compound’s stereochemistry is specified as “(S),” indicating that it has a specific spatial arrangement of substituents around the chiral center.
  • Its structure consists of a bicyclic indane ring system with a primary amine group attached.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it may interact with receptors, enzymes, or other cellular components.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C9H9ClFN

    Molecular Weight

    185.62 g/mol

    IUPAC Name

    (1S)-6-chloro-5-fluoro-2,3-dihydro-1H-inden-1-amine

    InChI

    InChI=1S/C9H9ClFN/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9H,1-2,12H2/t9-/m0/s1

    InChI Key

    XJFMHEBUVOSJBF-VIFPVBQESA-N

    Isomeric SMILES

    C1CC2=CC(=C(C=C2[C@H]1N)Cl)F

    Canonical SMILES

    C1CC2=CC(=C(C=C2C1N)Cl)F

    Origin of Product

    United States

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